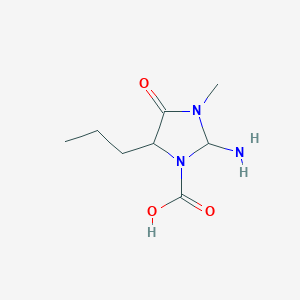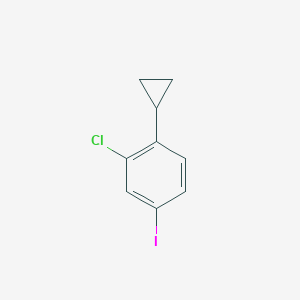
Ethyl 4-(hydrazinylmethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(hydrazinylmethyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a hydrazinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(hydrazinylmethyl)benzoate typically involves the reaction of ethyl 4-formylbenzoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(hydrazinylmethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed in the presence of suitable catalysts.
Major Products Formed
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in the study of enzyme interactions and protein binding.
Medicine: Research has indicated its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(hydrazinylmethyl)benzoate involves its interaction with specific molecular targets. The hydrazinylmethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(2-(thiofen-2-ylmethylene)hydrazinyl)benzoate
- Ethyl 4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate
- Benzocaine derivatives
Uniqueness
Ethyl 4-(hydrazinylmethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinylmethyl group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
ethyl 4-(hydrazinylmethyl)benzoate |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-5-3-8(4-6-9)7-12-11/h3-6,12H,2,7,11H2,1H3 |
Clave InChI |
AGRSFDLVICEQMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


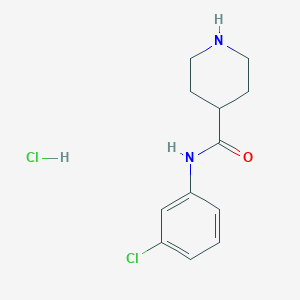
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)
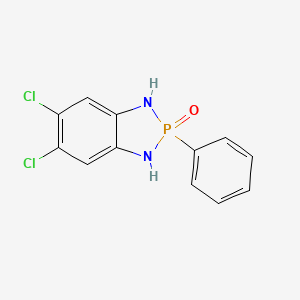
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

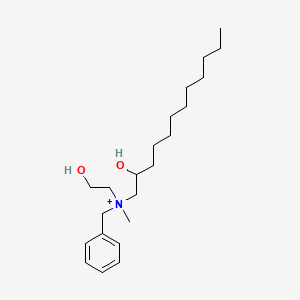
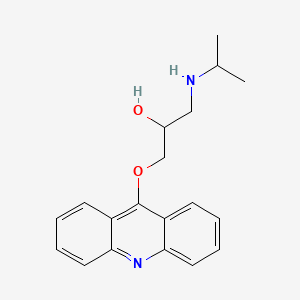
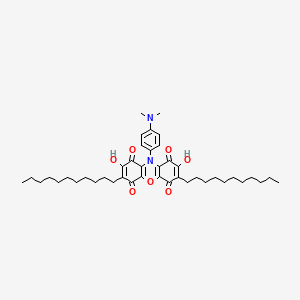
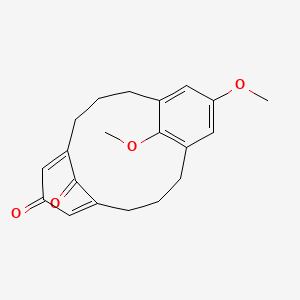
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
